Daphnin

描述

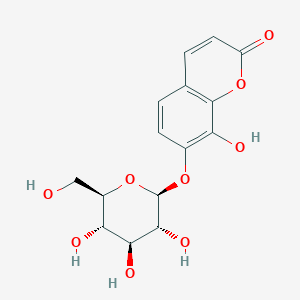

Daphne 苷是一种天然存在的化合物,存在于瑞香属植物中,特别是瑞香(Daphne mezereum)。它是一种羟基香豆素糖苷,化学式为C15H16O9 。Daphne 苷以其多种生物活性而闻名,被认为是一种植物毒素。它是瑞香属植物药理特性的活性化合物之一 .

准备方法

合成路线和反应条件

Daphne 苷可以通过对香豆素二羟基,一种二羟基香豆素的酶促糖基化合成。反应由酶 O-二羟基香豆素 7-O-葡萄糖基转移酶催化。在瑞香(Daphne odora)以及可能的其他瑞香属植物中,Daphne 苷由对羟基苯乙烯酸形成。形成的 Daphne 苷可以通过使用水解和糖基化的酶转糖基酶转化为 8-葡萄糖苷 .

工业生产方法

Daphne 苷的工业生产通常涉及从植物来源(如瑞香)中提取。提取过程通常使用各种浓度的绝对乙醇、甲醇和氯仿等溶剂。这些溶剂被用作硅胶柱分离程序的洗脱系统以及薄层色谱(TLC)的流动相 .

化学反应分析

Hypouricemia Effect

Daphnin can affect serum uric acid levels. In vitro experiments on the reaction of this compound and serum uric acid, inhibited by potassium oxonate, showed an increase in hyperuricemic levels in mice for several hours, followed by a decrease. The dose-dependent concentration of this compound used was 100 mg/kg in mice. The equivalent dose-dependent concentration for humans is not known .

Human Serum Albumin

Human serum albumin (HSA) is a common transporter of endogenous molecules. In vitro, this compound and HSA can interact under physiological conditions. Fluorescence quenching measures the binding, or by the tryptophan residue on the HSA. When this compound binds to HSA, it changes the microenvironment of the tryptophan residue, shifting the λmax from 314 nm for this compound alone to 215 nm for the this compound-HSA complex .

Interconversion

This compound can be converted into daphnetin through hydrolysis caused by the enzyme transglycosylase, which releases D-glucopyranose. D-glucopyranose plays a role in human metabolism. Daphnetin can counteract GSH depletion and inhibit MPO activity. Also, daphentin can be metabolized back into this compound through reaction with UDP-alpha-D-glucose .

This compound Fragmentation

Daphnoretin first fragments into monocoumarin, with an m/z of 190.9987. The fragment ion with m/z 190.9987 is then released from the middle of the double coumarin, followed by the loss of two molecules of CO, which yield the fragment ion peaks at m/z 163.0013 and 135.0093 .

Biological Activities

This compound exhibits antibacterial activity and is one of the major coumarin bioactive components .

科学研究应用

Pharmacological Properties

Daphnin exhibits a range of pharmacological activities, including:

- Anti-inflammatory Effects : this compound inhibits the TLR4/NF-kB signaling pathway, which is crucial in mediating inflammatory responses. Studies have shown that it can reduce inflammatory markers and alleviate symptoms associated with inflammatory diseases .

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, protecting cells from oxidative stress. It has been observed to enhance the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, thereby reducing cellular damage .

- Neuroprotective Effects : this compound has been reported to protect neuronal cells from apoptosis induced by oxidative stress. Its neuroprotective mechanisms involve the modulation of mitochondrial function and reduction of reactive oxygen species production .

- Antimicrobial Activity : At lower concentrations (200-250 μg/mL), this compound demonstrates antibacterial effects against various pathogens. This property makes it a candidate for developing new antimicrobial agents .

- Anticancer Potential : this compound has shown promise in preclinical studies for its anticancer properties. It exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways .

Neuroprotection in Ischemic Injury

A study investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. The results indicated that treatment with this compound significantly reduced infarct size and improved neurological outcomes compared to control groups. The protective effects were linked to decreased oxidative stress and inflammation in the brain tissue .

Anticancer Activity Against Breast Cancer

In vitro studies demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells. The compound induced cell cycle arrest and apoptosis, suggesting its potential as an adjunct therapy in breast cancer treatment .

Anti-inflammatory Effects in Arthritis Models

This compound was evaluated for its anti-inflammatory properties in animal models of rheumatoid arthritis. The compound reduced joint swelling and pain while decreasing inflammatory markers in serum, indicating its potential use in managing arthritis symptoms .

Table 1: Summary of Pharmacological Activities of this compound

Table 2: Case Study Outcomes

作用机制

Daphne 苷通过几个分子靶点和途径发挥作用。对于其神经保护作用,Daphne 苷减少 Toll 样受体 4 (TLR-4)、核因子-ĸβ (NF-ĸβ) 和其他促炎细胞因子。它还抑制 JAK/STAT 磷酸化,这会导致促炎细胞因子和酶的增加,最终导致环氧合酶 2 (COX-2) 和诱导型一氧化氮合酶 (iNOS) 水平的降低 .

相似化合物的比较

Daphne 苷与其他羟基香豆素糖苷和香豆素衍生物进行比较。类似的化合物包括:

香豆素二羟基: Daphne 苷的苷元形式,以其抗炎和神经保护特性而闻名。

七叶苷: 另一种具有类似药理活性的羟基香豆素糖苷。

伞形花内酯: 一种具有抗炎和抗氧化特性的香豆素衍生物.

生物活性

Daphnin is a plant-derived compound primarily found in species of the Daphne genus, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Metabolism

This compound has the chemical formula and is classified as a glycoside. It can undergo hydrolysis to form daphnetin, which is another biologically active compound. The conversion process involves the enzyme transglycosylase, releasing D-glucopyranose, a sugar that plays significant roles in human metabolism . The interconversion between this compound and daphnetin suggests potential pathways for therapeutic applications, especially in conditions where oxidative stress and inflammation are prevalent.

Biological Activities

This compound exhibits a wide array of biological activities, including:

- Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines and enzymes, which may contribute to its anti-inflammatory properties. It reduces levels of COX-2 and inducible nitric oxide synthase (iNOS), which are pivotal in inflammatory responses .

- Antioxidant Activity : The compound enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. This activity helps mitigate oxidative stress by modulating various signaling pathways .

- Neuroprotective Properties : this compound has demonstrated neuroprotective effects by regulating neuronal apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins .

- Hepatoprotective Effects : Studies indicate that this compound can protect liver cells from damage caused by toxins such as tert-butyl hydroperoxide (t-BHP) and acetaminophen by activating the Nrf2/Trx-1 pathway .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial properties, although further research is needed to elucidate its efficacy against specific pathogens .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental models:

- Hepatotoxicity Reduction : A study demonstrated that this compound significantly reduced hepatotoxicity induced by carbon tetrachloride (CCl4) in animal models. The treatment resulted in decreased lipid peroxidation and improved antioxidant defenses .

- Inflammation Models : In models of acute inflammation, this compound administration led to a marked reduction in inflammatory markers, supporting its role as an anti-inflammatory agent .

- Neuroprotection in Animal Models : Research involving neurodegenerative disease models showed that this compound could preserve cognitive function and reduce neuronal loss, indicating its potential for treating conditions like Alzheimer’s disease .

Summary Table of Biological Activities

属性

IUPAC Name |

8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIXTKAYCMNVMY-PVOAASPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197563 | |

| Record name | Daphnin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-55-5 | |

| Record name | Daphnin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daphnin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daphnin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPHNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4REW3G17G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of daphnin?

A1: this compound has the molecular formula C15H16O9 and a molecular weight of 340.28 g/mol. []

Q2: In what plants is this compound found?

A2: this compound is found in various plant species, particularly those belonging to the Daphne genus, including Daphne mezereum, Daphne oleoides, and Daphne gnidium. [, , , ] It has also been identified in other plant families, such as Rhododendron lepidotum (Ericaceae), Crucianella graeca (Rubiaceae), and Chloranthus multistachys. [, , , ]

Q3: What is the structure of this compound?

A3: this compound is a coumarin glycoside, specifically 7-(β-D-glucopyranosyloxy)-8-hydroxycoumarin. This means a glucose molecule (β-D-glucopyranosyl) is attached to the 7-hydroxyl group of the 8-hydroxycoumarin (daphnetin) molecule. []

Q4: What are the potential therapeutic benefits of this compound?

A4: Research suggests this compound possesses potential therapeutic properties, including:* Hypouricemic effects: Studies in hyperuricemic mice models indicate this compound may lower serum uric acid levels. []* Wound healing: this compound has been investigated for its potential in wound treatment and skin wrinkle reduction. [, ]* Antimicrobial activity: Studies have shown this compound exhibits antibacterial activity against certain bacterial strains, such as Bacillus lentus and Escherichia coli. []

Q5: How does this compound affect uric acid levels?

A5: While the exact mechanism of action remains to be fully elucidated, studies suggest that this compound might exert its hypouricemic effect through modulating the activity of enzymes involved in uric acid metabolism. Further research is needed to confirm these findings. []

Q6: Is this compound metabolized in the body?

A8: While specific details regarding this compound metabolism are limited in the provided research, it is known that plants can convert this compound to daphnetin-8-glucoside through enzymatic processes. Further studies are needed to determine the metabolic fate of this compound in mammals. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。